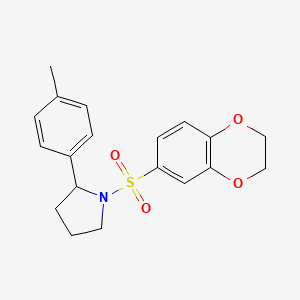![molecular formula C15H22ClNO B4957048 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine, also known as CRF2-antagonist, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound is known for its ability to bind to the corticotropin-releasing factor 2 (CRF2) receptor, which plays an important role in the regulation of stress and anxiety.
Wirkmechanismus
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine acts as a CRF2 receptor antagonist, which means that it blocks the binding of corticotropin-releasing factor (CRF) to the CRF2 receptor. CRF is a neuropeptide that plays an important role in the regulation of stress and anxiety. By blocking the CRF2 receptor, 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine can reduce the level of stress and anxiety in the body.
Biochemical and Physiological Effects:
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to reduce inflammation and oxidative stress in the brain. In addition, it has been shown to have anti-tumor effects in various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine in lab experiments is its specificity for the CRF2 receptor. This means that it can be used to study the role of the CRF2 receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine. One direction is to study its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. Another direction is to study its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, it would be interesting to study the potential side effects and toxicity of this compound in more detail. Finally, the development of novel CRF2 receptor antagonists with improved efficacy and safety profiles is an important future direction for this field.
Synthesemethoden
The synthesis of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine is a complex process that involves several steps. The first step involves the reaction between 2-chloro-5-methylphenol and 3-chloropropylamine to form the intermediate product, 3-(2-chloro-5-methylphenoxy)propylamine. This intermediate product is then reacted with piperidine to form the final product, 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-6-7-14(16)15(12-13)18-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAKYZBEBGKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-5-methylphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)

![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)
![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)


![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4957030.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)